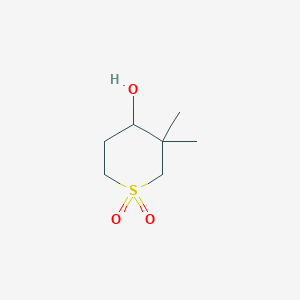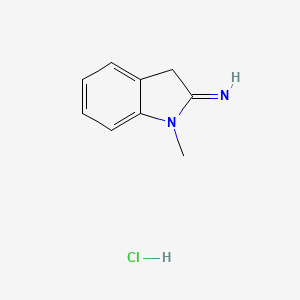
1-Methylindolin-2-imine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylindolin-2-imine hydrochloride is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a methyl group attached to the nitrogen atom of the indole ring, with an imine group at the second position and a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylindolin-2-imine hydrochloride can be synthesized through a copper-catalyzed reaction. The process involves the reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide. The reaction is optimized using various catalysts, bases, solvents, and temperatures to achieve high yields .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar copper-catalyzed reactions. The use of cheap cuprous chloride as the catalyst and the tolerance of wide functional groups make this method advantageous for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylindolin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is often used as a reducing agent.
Substitution: Substitution reactions typically involve halogenated reagents such as 2-iodobenzyl bromide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Polycyclic indoline scaffolds.
Wissenschaftliche Forschungsanwendungen
1-Methylindolin-2-imine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-methylindolin-2-imine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The exact molecular targets and pathways may vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
1-Alkyl-3-alkylindolin-2-imine hydrochlorides: These compounds share a similar indole structure and are used in the synthesis of polycyclic indoline scaffolds.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus, known for its role in plant growth and development.
Tryptamine derivatives: These compounds also contain an indole structure and are involved in various biological processes.
Uniqueness: 1-Methylindolin-2-imine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in synthetic chemistry and its diverse applications in scientific research make it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C9H11ClN2 |
|---|---|
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
1-methyl-3H-indol-2-imine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-5,10H,6H2,1H3;1H |
InChI-Schlüssel |
JNSHMUVIUWPDSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=N)CC2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


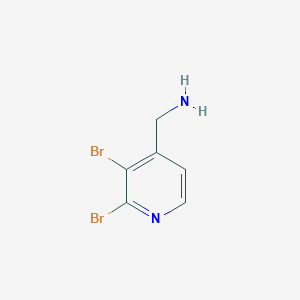
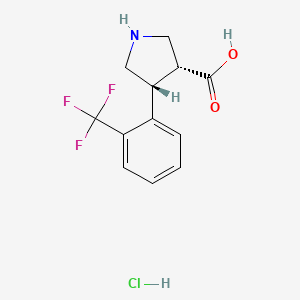



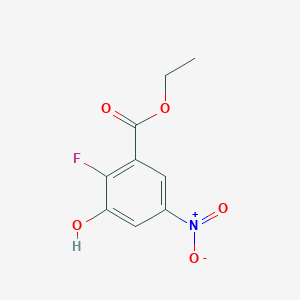
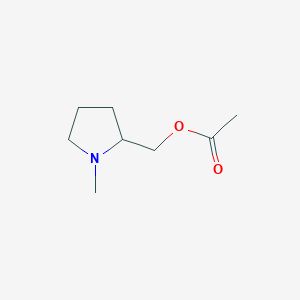
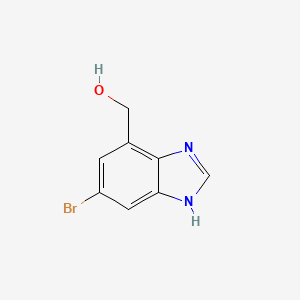
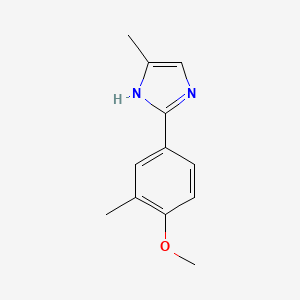
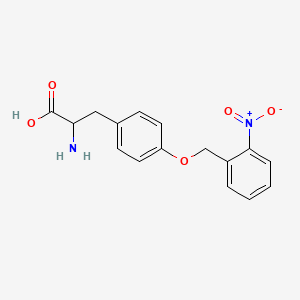
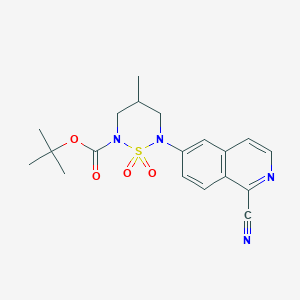
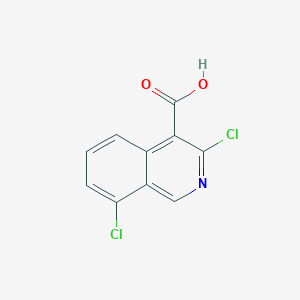
![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)
